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Technical Support Center: BCl₃/Cl₂ Plasma
Etching of Aluminum
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for the optimization of Boron Trichloride (BCl₃) and Chlorine (Cl₂) plasma

etching of aluminum. It is intended for researchers, scientists, and professionals in drug

development who may utilize microfabrication techniques.

Troubleshooting Guide
This guide addresses common issues encountered during the BCl₃/Cl₂ plasma etching of

aluminum, providing potential causes and recommended solutions.
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Issue Potential Causes Recommended Solutions

No Etching or Very Slow Etch

Rate

- Incomplete native aluminum

oxide removal: A thin layer of

aluminum oxide (Al₂O₃)

naturally forms on the

aluminum surface and is

resistant to pure Cl₂ plasma.[1]

[2] - Insufficient Cl₂

concentration: Cl₂ is the

primary etchant for aluminum.

[3] - Low RF power or bias

voltage: Insufficient ion energy

to break chemical bonds and

remove etch byproducts.

- Utilize a BCl₃ pre-treatment

step: Before introducing Cl₂,

run a pure BCl₃ or BCl₃/Ar

plasma to effectively remove

the native oxide layer.[1][2] -

Increase the Cl₂/BCl₃ ratio: A

higher concentration of Cl₂ will

increase the chemical etch rate

of aluminum.[3] - Increase RF

power/bias voltage: This

enhances both the physical

(sputtering) and chemical

aspects of the etching process.

Post-Etch Corrosion (Residue

Formation)

- Reaction of etch byproducts

with ambient moisture: The

primary etch byproduct, AlCl₃,

is highly corrosive and reacts

with water vapor in the air to

form residues.[4] - Residual

chlorine in the photoresist and

on chamber walls.

- In-situ passivation: After the

main etch, perform a plasma

treatment with a fluorine-

containing gas like CF₄ or

CHF₃ to convert corrosive

AlCl₃ to the more stable AlF₃.

[4] - Heat the substrate:

Maintaining the wafer

temperature between 50-70°C

helps to volatilize and remove

AlCl₃ byproducts during and

after the etch process.[1] - DI

water rinse: Immediately after

etching and passivation, rinse

the sample in deionized water

to remove any remaining

chlorine compounds.[4]

Micromasking or "Grassy"

Surface

- Incomplete removal of the

native oxide layer: Small

patches of oxide can act as

masks, leading to a rough,

"grassy" surface. -

- Optimize the BCl₃

breakthrough step: Ensure

sufficient time and power for

the initial BCl₃ plasma to

completely clear the native
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Redeposition of etch

byproducts or mask material.

oxide. - Adjust process

pressure: Lowering the

pressure can sometimes

reduce redeposition.

Poor Anisotropy (Undercutting

or Bowing)

- Excessive chemical etching:

A high Cl₂ concentration can

lead to isotropic etching, where

the aluminum is etched

laterally as well as vertically. -

Low ion bombardment energy.

- Decrease the Cl₂/BCl₃ ratio:

A higher BCl₃ concentration

can help passivate the

sidewalls, protecting them from

lateral etching.[5] - Increase

bias voltage: Higher ion energy

promotes a more directional

etch. - Add a passivating gas:

Small amounts of N₂ or CHF₃

can be added to the plasma to

form a protective polymer layer

on the sidewalls.[6]

Notching at the Interface with

Underlying Layer

- Galvanic corrosion or

localized charging at the

interface. - Over-etching into

the underlying material.

- Reduce the BCl₃/Cl₂ ratio

during the over-etch step.[5] -

Carefully control the over-etch

time and endpoint detection.

Frequently Asked Questions (FAQs)
1. What is the primary role of BCl₃ and Cl₂ in the plasma etching of aluminum?

BCl₃ is primarily used to remove the native aluminum oxide (Al₂O₃) layer from the surface of

the aluminum.[1][2] Pure Cl₂ plasma is not effective at etching this oxide layer. Once the oxide

is removed, Cl₂ acts as the main etchant, reacting with the aluminum to form volatile aluminum

chloride (AlCl₃).[3]

2. Why is there a need for a post-etch treatment?

A post-etch treatment is crucial to prevent corrosion. The etch byproduct, AlCl₃, is highly

reactive with moisture in the atmosphere, leading to the formation of corrosive residues on the

etched surfaces.[4] An in-situ passivation step, often using a fluorine-based plasma (e.g., CF₄
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or CHF₃), is performed to convert the reactive AlCl₃ into a more stable compound, aluminum

fluoride (AlF₃).[4]

3. How can I improve the anisotropy of my aluminum etch?

To achieve a more vertical etch profile (anisotropic), you can:

Increase the physical component of the etch: This can be done by increasing the RF bias

power, which enhances the directionality of the ion bombardment.

Promote sidewall passivation: Increasing the BCl₃ concentration relative to Cl₂ can help in

forming a protective layer on the sidewalls, preventing lateral etching.[5] Additives like N₂ can

also be used to enhance sidewall polymerization.[6]

4. What are typical starting parameters for a BCl₃/Cl₂ aluminum etch?

Starting parameters can vary significantly depending on the specific etching system. However,

a typical two-step process might look like this:

Step Parameter Typical Value

1. Native Oxide Breakthrough Gas Flows BCl₃: 20-50 sccm

Pressure 5-20 mTorr

ICP/RF Power 100-300 W

Bias Power 50-150 W

Time 30-60 seconds

2. Main Aluminum Etch Gas Flows
BCl₃: 10-30 sccm, Cl₂: 30-60

sccm

Pressure 5-20 mTorr

ICP/RF Power 200-500 W

Bias Power 100-250 W

Temperature 50-70 °C[1]
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5. How does temperature affect the etching process?

Temperature plays a critical role in volatilizing the etch byproducts, particularly AlCl₃.[1] Heating

the substrate to between 50°C and 70°C is recommended to prevent the condensation of these

byproducts on the wafer surface and chamber walls, which can lead to residue and corrosion

issues.[1]

Experimental Protocols
Example Protocol for Anisotropic Aluminum Etching
with Post-Etch Passivation
This protocol is a general guideline and should be adapted for specific equipment and material

stacks.

Pre-Etch Preparation:

Ensure the process chamber is clean and free of moisture.

Heat the substrate holder to the desired temperature (e.g., 60°C).

Load the patterned aluminum substrate into the chamber.

Native Oxide Breakthrough Step:

Stabilize the chamber pressure at 10 mTorr.

Introduce BCl₃ gas at a flow rate of 40 sccm.

Apply 200W of ICP power and 100W of RIE (bias) power for 45 seconds.

Main Etch Step:

Introduce Cl₂ gas at a flow rate of 50 sccm while maintaining the BCl₃ flow at 20 sccm.

Increase the ICP power to 400W and the RIE power to 200W.
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Etch until the aluminum layer is cleared. Endpoint detection can be used to monitor the

process.

Post-Etch Passivation Step (in-situ):

Stop the flow of BCl₃ and Cl₂.

Introduce CF₄ gas at a flow rate of 40 sccm.

Apply 200W of ICP power and 50W of RIE power for 30 seconds. This step converts the

corrosive AlCl₃ to the more stable AlF₃.[4]

Post-Process Handling:

Vent the chamber and unload the substrate.

Immediately rinse the substrate in deionized water to remove any remaining chlorine

species.[4]

Dry the substrate with nitrogen.

Visualizations
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Post-Etch Corrosion Observed?

Was an in-situ passivation step performed?

Yes

Implement in-situ passivation (e.g., CF₄ plasma) after main etch.

No

Was the substrate heated during the etch (50-70°C)?

Yes

Corrosion Issue Resolved

Increase substrate temperature to enhance AlCl₃ volatilization.

No

Was the sample rinsed in DI water immediately after unload?

Yes

Implement immediate post-etch DI water rinse.

No

Yes

Click to download full resolution via product page

Caption: Troubleshooting workflow for post-etch corrosion in aluminum plasma etching.
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Process Parameters

Etch Characteristics

BCl₃/Cl₂ Ratio
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Anisotropy

 Affects Sidewall Passivation 
Residue/Corrosion Mitigates Oxide Masking 

RF Power / Bias

 Increases 

 Improves 

Selectivity

 Can Decrease 

Chamber Pressure  Complex Effect 

 Lower P is often better 

Click to download full resolution via product page

Caption: Key parameter relationships in BCl₃/Cl₂ aluminum plasma etching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aluminum]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046275#optimization-of-bcl-cl-plasma-etching-
parameters-for-aluminum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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